N,N'-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic)
Description
N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique cyclohexene structure with two benzamide groups
Properties
IUPAC Name |
N-[(1R,4S)-4-benzamido-3-methylcyclohex-2-en-1-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-11,14,18-19H,12-13H2,1H3,(H,22,24)(H,23,25)/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDATDAFHGTZRO-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CC[C@@H]1NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene core, which can be derived from commercially available starting materials.
Formation of the Cyclohexene Core: The cyclohexene core is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of Benzamide Groups: The benzamide groups are introduced through amide bond formation reactions, typically using reagents such as benzoyl chloride and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-((1S,4R)-2-(trimethylsilyl)cyclohex-2-ene-1,4-diyl)dibenzamide: This compound has a similar cyclohexene core but with trimethylsilyl groups instead of methyl groups.
N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)diacetamide: Similar structure with acetamide groups instead of benzamide groups.
Uniqueness
N,N’-((1S,4R)-2-methylcyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific combination of the cyclohexene core and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
